molecular formula C14H19NO2 B4973125 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4973125
M. Wt: 233.31 g/mol
InChI Key: RWVJMBBLEMRYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as CTID, is a cyclic imide compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also reduces oxidative stress and inflammation in neurodegenerative disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also reduces oxidative stress and inflammation in neurodegenerative disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to have anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its promising biological activities in various diseases such as cancer and neurodegenerative disorders. The compound has shown significant cytotoxicity against various cancer cell lines and has neuroprotective effects in neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione research. One of the potential areas of research is the development of this compound derivatives with improved solubility and pharmacokinetics. Another area of research is the investigation of this compound's mechanism of action in cancer and neurodegenerative disorders. Furthermore, the potential therapeutic applications of this compound in other diseases such as inflammation, pain, and infectious diseases can also be explored. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and therapeutic applications.

Synthesis Methods

The synthesis of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of cyclohexylamine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a cyclization process to form the cyclic imide compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.

Scientific Research Applications

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising cytotoxicity against various cancer cell lines such as A549, MCF-7, and HepG2. The compound induces apoptosis in cancer cells by activating the caspase pathway. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory and analgesic activities.

properties

IUPAC Name

2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,10-12H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVJMBBLEMRYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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